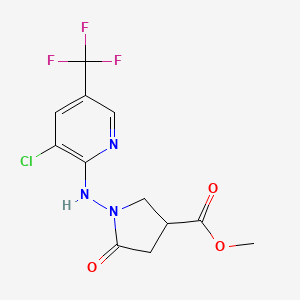
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate is a useful research compound. Its molecular formula is C12H11ClF3N3O3 and its molecular weight is 337.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
The research on enaminones, including similar compounds to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate, reveals insights into their hydrogen bonding. Structures like methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate exhibit significant hydrogen bonding, forming infinite chains of molecules. This structural understanding aids in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Aminopyrroles
Another application is in the synthesis of trifluoromethyl-substituted aminopyrroles, utilizing similar compounds as building blocks. This synthesis involves a strategy centered around 2H-azirine ring expansion, leading to derivatives with potential pharmacological applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Antibacterial Agents Synthesis
Compounds structurally related to this compound have been studied for their role in synthesizing antibacterial agents. They exhibit significant in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents (Bouzard et al., 1992).
Alkyl Pyridinecarboxylates Synthesis
The compound is utilized in the synthesis of various pyridinecarboxylates. For instance, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, demonstrates the versatility of this chemical in creating diverse molecular structures (Coppo & Fawzi, 1998).
Novel Ethyl Pyrano[2,3-b]pyridine-3-carboxylate Derivatives
This compound is also instrumental in preparing novel ethyl pyrano[2,3-b]pyridine-3-carboxylate derivatives expected to have antihypertensive activity. It highlights the potential of this compound in developing new therapeutic agents (Kumar & Mashelker, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c1-22-11(21)6-2-9(20)19(5-6)18-10-8(13)3-7(4-17-10)12(14,15)16/h3-4,6H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYPMZETYDDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B3010548.png)
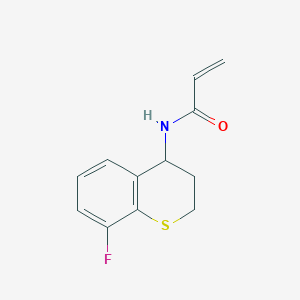
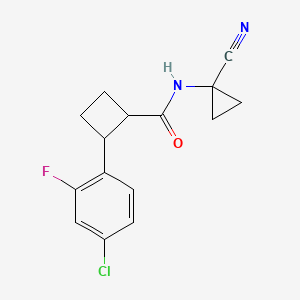
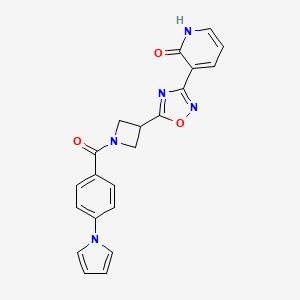
![5-[2-(4-Methoxyphenyl)diazenyl]-2,4-diphenylpyrimidine](/img/structure/B3010554.png)
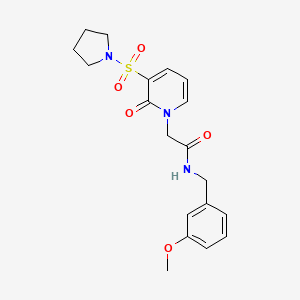
![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)
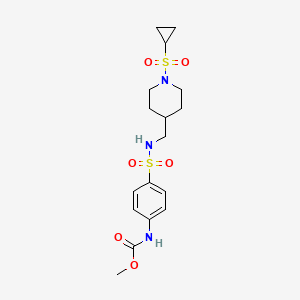

![[2-Chloro-5-hydroxy-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3010565.png)
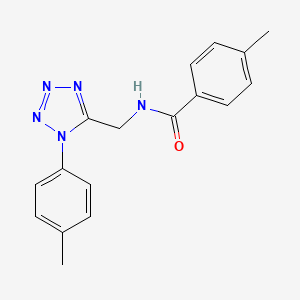
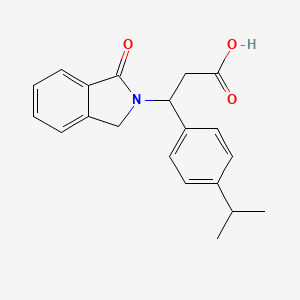
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)
